N-allyl-5-bromothiophene-2-carboxamide

Vue d'ensemble

Description

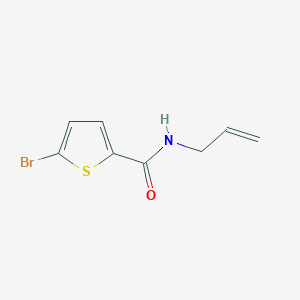

N-allyl-5-bromothiophene-2-carboxamide is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 . This compound is a specialty product used primarily in proteomics research . It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and is substituted with an allyl group, a bromine atom, and a carboxamide group.

Méthodes De Préparation

The synthesis of N-allyl-5-bromothiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with allylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

N-allyl-5-bromothiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Applications De Recherche Scientifique

N-allyl-5-bromothiophene-2-carboxamide is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data and case studies.

Antiviral Activity

One of the prominent applications of this compound is in antiviral research. Studies have shown that derivatives of thiophene compounds exhibit significant antiviral properties. For instance, related compounds have been identified as irreversible covalent inhibitors of viral proteases, which are crucial for viral replication. A study highlighted that certain analogs demonstrated effective inhibition against Chikungunya virus nsP2 protease, showcasing the potential of thiophene derivatives in developing antiviral therapies .

Inhibition of Kinases

Compounds similar to this compound have also been investigated for their ability to inhibit cyclin-dependent kinases (CDKs). These kinases play a vital role in cell cycle regulation and are promising targets for cancer therapy. Research indicates that modifications to the thiophene structure can enhance selectivity and potency against specific CDKs, making it a valuable scaffold for developing anticancer agents .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on thiophene derivatives, including this compound, have provided insights into optimizing their biological activity. Variations in substituents on the thiophene ring have been systematically analyzed to identify key features that enhance binding affinity and inhibitory potency against target enzymes .

Organic Electronics

This compound and its derivatives have shown promise in organic electronics, particularly as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of thiophene-based compounds allow for efficient charge transport and light emission, making them suitable candidates for advanced electronic applications .

Synthesis of Functional Polymers

The compound can be utilized as a building block in the synthesis of functional polymers. Thiophene derivatives are known for their ability to form conductive polymers through polymerization processes. This property is exploited in creating materials with specific electronic or optical characteristics, paving the way for innovative applications in sensors and flexible electronics .

Data Table: Summary of Applications

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of N-allyl derivatives demonstrated that modifications could significantly enhance activity against viral cysteine proteases. The synthesized analogs were tested for their inhibitory effects on Chikungunya virus replication, revealing promising results with low IC50 values, indicating high potency .

Case Study 2: Cancer Therapeutics

Research into the inhibition of cyclin-dependent kinases using thiophene-based compounds showed that specific structural modifications led to increased selectivity and potency. The findings suggest that this compound could serve as a scaffold for developing novel anticancer therapies targeting CDK pathways .

Mécanisme D'action

The mechanism of action of N-allyl-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting protein function and stability . The carboxamide group can form hydrogen bonds with protein residues, further influencing protein interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

N-allyl-5-bromothiophene-2-carboxamide can be compared with other thiophene derivatives such as:

5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar bromine and thiophene structures but differ in their functional groups, leading to different chemical and biological properties.

5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds have an aryl group and a pyrazinyl group instead of an allyl group, resulting in different reactivity and applications.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

N-allyl-5-bromothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The chemical structure of this compound features a bromine atom at the 5-position of the thiophene ring, an allyl group at the nitrogen, and a carboxamide functional group.

Synthesis Methods:

The synthesis typically involves several steps:

- Formation of the Thiophene Core: The thiophene ring can be synthesized via cyclization reactions involving thiophene derivatives.

- Allylation: The introduction of the allyl group is achieved through allylation reactions using allyl halides.

- Formation of Carboxamide: The carboxamide is formed by reacting the intermediate with an appropriate amine under controlled conditions.

2.1 Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various pathogens. Studies have shown that compounds related to this structure exhibit activity against multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 µg/mL |

| Escherichia coli | 50 µg/mL |

| Klebsiella pneumoniae | 30 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents targeting resistant bacterial strains .

2.2 Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including A549 human lung adenocarcinoma cells. Research indicates that this compound exhibits cytotoxic effects, potentially through apoptosis induction.

Case Study:

In a comparative study, this compound was tested alongside standard chemotherapeutics like cisplatin. Results showed that at a concentration of 100 µM, it reduced cell viability significantly:

| Compound | Cell Viability (%) |

|---|---|

| This compound | 66% |

| Cisplatin | 50% |

This suggests that while effective, this compound may need further optimization to enhance its selective toxicity towards cancer cells while minimizing effects on normal cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial and cancerous cells:

- Cell Membrane Penetration: The lipophilic nature of the bromine and allyl groups enhances membrane permeability.

- Enzyme Interaction: It may inhibit key enzymes or receptors involved in cell proliferation or survival pathways.

- Induction of Apoptosis: Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

4. Conclusion

This compound represents a promising candidate for further research in both antimicrobial and anticancer applications. Its unique structure offers potential for developing novel therapeutic agents aimed at combating resistant bacterial strains and treating various cancers.

Propriétés

IUPAC Name |

5-bromo-N-prop-2-enylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPQPCIRGKJLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401667 | |

| Record name | 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392238-35-6 | |

| Record name | 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.